molecular formula C9H7BrN4O3 B5735188 4-BROMOPHENYL (1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL) ETHER

4-BROMOPHENYL (1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL) ETHER

Cat. No.: B5735188
M. Wt: 299.08 g/mol
InChI Key: WJVNMMOTPZPDTL-UHFFFAOYSA-N
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Description

4-Bromophenyl (1-methyl-3-nitro-1H-1,2,4-triazol-5-yl) ether is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromophenyl group attached to a triazole ring, which is further substituted with a nitro group and a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromophenyl (1-methyl-3-nitro-1H-1,2,4-triazol-5-yl) ether typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles. For instance, 1-methyl-3-nitro-1H-1,2,4-triazole can be synthesized by reacting methylhydrazine with nitroacetonitrile under acidic conditions.

    Bromination: The bromophenyl group can be introduced through a bromination reaction. This involves the reaction of phenol with bromine in the presence of a catalyst such as iron(III) bromide.

    Etherification: The final step involves the formation of the ether linkage. This can be achieved by reacting the bromophenyl derivative with the triazole compound in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl (1-methyl-3-nitro-1H-1,2,4-triazol-5-yl) ether can undergo various types of chemical reactions, including:

    Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, the bromine atom can be replaced with a hydroxyl group using sodium hydroxide.

    Reduction: The nitro group can also be reduced to an amino group using reducing agents such as tin(II) chloride in hydrochloric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, other nucleophiles.

    Reduction: Tin(II) chloride, hydrochloric acid.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Substitution: Formation of hydroxyl or other substituted derivatives.

    Reduction: Formation of amino derivatives.

Scientific Research Applications

4-Bromophenyl (1-methyl-3-nitro-1H-1,2,4-triazol-5-yl) ether has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound has potential applications in the study of enzyme inhibition and protein-ligand interactions. Its triazole ring can mimic the structure of natural substrates, making it useful in biochemical assays.

    Medicine: Triazole derivatives, including this compound, have shown potential as antimicrobial and antifungal agents. They can inhibit the growth of various pathogens, making them candidates for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-bromophenyl (1-methyl-3-nitro-1H-1,2,4-triazol-5-yl) ether involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The bromophenyl group can enhance the compound’s binding affinity to its targets, increasing its potency.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenyl (1-methyl-1H-1,2,4-triazol-5-yl) ether: Lacks the nitro group, which may reduce its antimicrobial activity.

    4-Bromophenyl (1-methyl-3-amino-1H-1,2,4-triazol-5-yl) ether: Contains an amino group instead of a nitro group, which may alter its reactivity and biological activity.

    4-Bromophenyl (1-methyl-3-chloro-1H-1,2,4-triazol-5-yl) ether: Contains a chloro group instead of a nitro group, which may affect its chemical properties and applications.

Uniqueness

4-Bromophenyl (1-methyl-3-nitro-1H-1,2,4-triazol-5-yl) ether is unique due to the presence of the nitro group, which enhances its reactivity and potential biological activity. The combination of the bromophenyl group and the triazole ring also contributes to its versatility in various applications.

Properties

IUPAC Name

5-(4-bromophenoxy)-1-methyl-3-nitro-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN4O3/c1-13-9(11-8(12-13)14(15)16)17-7-4-2-6(10)3-5-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVNMMOTPZPDTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)[N+](=O)[O-])OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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